5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a methoxyphenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of appropriate precursors under specific conditions. For instance, the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide (sodium ethoxide or sodium methoxide) as both reagent and catalyst has been reported . Industrial production methods may involve optimization of these reactions to enhance yield and purity.
Chemical Reactions Analysis
5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring, often using reagents such as halides or amines.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., sodium alkoxide), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum (ER) stress and apoptosis markers .
Comparison with Similar Compounds
5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:
Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-neuroinflammatory properties.
Cyclopenta[b]pyridine derivatives: These compounds are used as corrosion inhibitors and have similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H13N3O2/c1-18-9-4-2-3-8(5-9)10-6-14-12-11(10)13(17)16-7-15-12/h2-5,7,10H,6H2,1H3,(H2,14,15,16,17) |
InChI Key |
GZGSYAZQXDUOJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNC3=C2C(=O)NC=N3 |
Origin of Product |
United States |
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